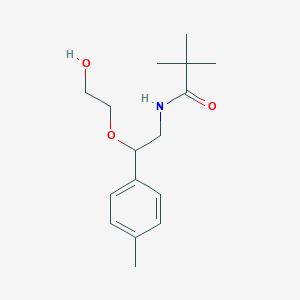![molecular formula C18H19F3N2O2 B2801438 4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 439111-94-1](/img/structure/B2801438.png)
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (4-MBC-TFMB) is a novel synthetic compound with potential applications in scientific research. It is a member of the pyrrole-2-carboxamides, a class of compounds known for their ability to bind to proteins and inhibit their activity. 4-MBC-TFMB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-viral, and anti-cancer effects.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
- Benzene-1,3,5-tricarboxamides (BTAs), with a structure hinting at potential similarities in self-assembly and supramolecular behavior, have found applications ranging from nanotechnology to polymer processing and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding showcases the potential of such compounds for creating advanced materials (Cantekin, de Greef, & Palmans, 2012).
Environmental Degradation and Biomedical Implications
- Research into the microbial degradation of polyfluoroalkyl chemicals, which contain functional groups similar to those in the query compound, reveals insights into environmental fate, degradation pathways, and implications for designing compounds with reduced environmental persistence and toxicity (Liu & Avendaño, 2013).
Central Nervous System (CNS) Drug Synthesis
- The structural motif of pyrrole, as part of the query compound, is common in heterocyclic compounds that show CNS activity. Identifying functional chemical groups that serve as lead molecules for synthesizing compounds with potential CNS activity highlights the importance of such structures in medicinal chemistry (Saganuwan, 2017).
Pharmacological Profile Improvements
- Research into the stereochemistry of phenylpiracetam and its methyl derivative indicates the significance of stereochemistry in the pharmacological profiles of compounds. This suggests that the chirality and stereochemical configuration of compounds like the one could be critical for their biological activity and potential as CNS agents (Veinberg et al., 2015).
Antimicrobial and Antitubercular Activities
- Compounds with specific chemical functionalities, including pyrrole derivatives, have been investigated for their antimicrobial and antitubercular activities, showcasing the potential of such compounds in addressing infectious diseases and contributing to the development of new therapeutic agents (Marchese et al., 2017), (Asif, 2014).
Propiedades
IUPAC Name |
4-(3-methylbutanoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-11(2)6-16(24)13-8-15(22-10-13)17(25)23-9-12-4-3-5-14(7-12)18(19,20)21/h3-5,7-8,10-11,22H,6,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUPJHZZJNRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)
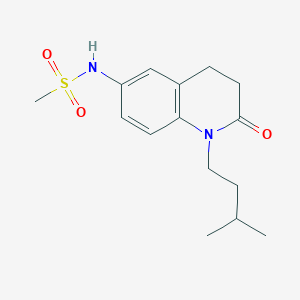
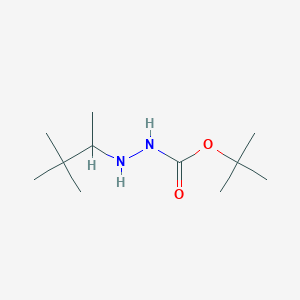
![N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2801362.png)
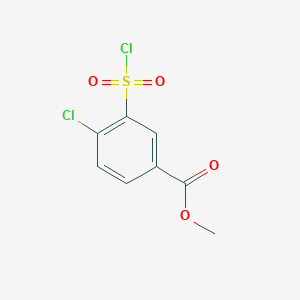
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2801364.png)
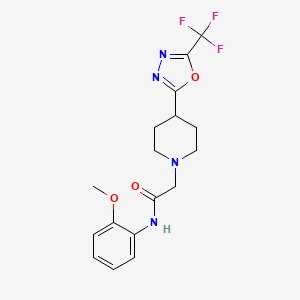
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)
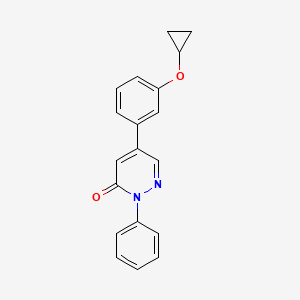
![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)
![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)

